molecular formula C24H20O4 B3654692 3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

Cat. No.: B3654692
M. Wt: 372.4 g/mol
InChI Key: UJEWFOFHAMAMCB-UHFFFAOYSA-N
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Description

3,4,8-Trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one is a synthetic coumarin derivative designed for advanced research applications. Coumarin scaffolds are recognized as privileged structures in medicinal chemistry and are investigated for their diverse pharmacological potential. This specific compound features a naphthyl ketone side chain, a structural modification intended to enhance its binding affinity and specificity for biological targets. Researchers may explore this molecule as a key intermediate in the synthesis of more complex bioactive compounds or as a candidate for screening against various enzyme systems. Its core structure is related to other substituted coumarins known to exhibit a range of activities, suggesting potential value in early-stage discovery programs . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4,8-trimethyl-7-(2-naphthalen-2-yl-2-oxoethoxy)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O4/c1-14-15(2)24(26)28-23-16(3)22(11-10-20(14)23)27-13-21(25)19-9-8-17-6-4-5-7-18(17)12-19/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEWFOFHAMAMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one typically involves the reaction of 3,4,8-trimethyl-2H-chromen-2-one with 2-(2-naphthyl)-2-oxoethoxy in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium ascorbate and copper sulfate (CuSO4) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one can be contextualized against analogous coumarin derivatives. Below is a comparative analysis based on substituent groups, molecular properties, and reported activities:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 3,4,8-Trimethyl; 7-(2-(2-naphthyl)-2-oxoethoxy) C₂₄H₂₂O₅* High lipophilicity due to naphthyl group; potential for enhanced π-π interactions. [11, 12]
3,4,8-Trimethyl-7-[(3-methyl-2-butenyl)oxy]-2H-chromen-2-one 3,4,8-Trimethyl; 7-((3-methyl-2-butenyl)oxy) C₁₇H₂₀O₃ Lower molecular weight; aliphatic chain may improve solubility. [2]
3-Ethyl-4,8-dimethyl-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one 3-Ethyl; 4,8-dimethyl; 7-(1-oxo-1-phenylpropan-2-yloxy) C₂₁H₂₂O₄ Phenyl group enhances rigidity; potential for hydrogen bonding via ketone. [5]
7-(2-(4-Fluorobenzyl)piperazin-1-yl)-2H-chromen-2-one (6i) 7-(2-(4-fluorobenzyl)piperazin-1-yl) C₂₁H₂₀FN₃O₂ Demonstrated potent antidepressant activity via 5-HT receptor modulation. [7]
3,4,8-Trimethyl-7-[2-oxo-2-(4-pentylphenyl)ethoxy]-2H-chromen-2-one 3,4,8-Trimethyl; 7-(2-oxo-2-(4-pentylphenyl)ethoxy) C₂₅H₂₈O₄ Bulky pentylphenyl group increases hydrophobicity; used in material science studies. [11]
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one 7-((2E)-2-benzylidene-3-oxobutoxy); 4-methyl C₂₁H₁₈O₄ Conformational flexibility observed in crystal structure; potential for polymorph formation. [12]

*Estimated molecular formula based on structural analysis.

Key Observations

Substituent Effects on Lipophilicity :

  • The naphthyl group in the target compound significantly increases lipophilicity compared to phenyl or aliphatic substituents (e.g., 3-methyl-2-butenyl in [2]). This property may enhance membrane permeability but reduce aqueous solubility .
  • The pentylphenyl group in C₂₅H₂₈O₄ further amplifies hydrophobicity, suggesting utility in hydrophobic coatings or lipid-based drug formulations .

Biological Activity :

  • Compound 6i (C₂₁H₂₀FN₃O₂) demonstrated the highest antidepressant activity among tested derivatives, attributed to fluorobenzyl and piperazinyl groups enabling 5-HT1A receptor binding .
  • The target compound’s naphthyl group could similarly enhance interactions with aromatic residues in enzyme active sites, though specific studies are lacking.

Structural Flexibility and Crystallinity :

  • The benzylidene-substituted derivative (C₂₁H₁₈O₄) exhibited conformational flexibility in its crystal structure, impacting packing efficiency and stability .
  • Rigid substituents like naphthyl may reduce conformational freedom, favoring ordered crystalline phases.

Biological Activity

3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one , also known as a chromone derivative, is a complex organic compound that exhibits a range of biological activities. This compound belongs to the flavonoid class and is characterized by its unique structural features, including a chromenone backbone with multiple methyl groups and an ethoxy group attached to a naphthyl moiety. The structural complexity contributes to its potential pharmacological properties.

  • Molecular Formula : C24_{24}H20_{20}O4_{4}
  • CAS Number : 433317-99-8
  • Structural Features :
    • Chromenone backbone
    • Three methyl groups at positions 3, 4, and 8
    • Ethoxy group at position 7
    • Naphthyl group enhancing reactivity

Biological Activity

Research indicates that this compound exhibits significant biological activities, primarily due to its flavonoid structure. The following sections detail the various biological effects observed in studies.

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. For instance:

  • Cell Lines Tested : B16-F10 (melanoma), HT29 (colon cancer), and Hep G2 (liver cancer).
  • IC50_{50} Values :
    • B16-F10: 10.4 μM
    • HT29: 10.9 μM
    • Hep G2: 8.8 μM

Table 1: Growth Inhibitory Effects of the Compound

CompoundB16–F10 (μM)HT29 (μM)Hep G2 (μM)
This compound10.4 ± 0.210.9 ± 0.58.8 ± 0.4

The compound demonstrated significant apoptotic effects with total apoptosis rates ranging from 40% to 85% , depending on the cell line treated. Notably, the highest total apoptosis in B16-F10 was observed at 85% .

The cytotoxicity appears to be mediated through several mechanisms:

  • Cell Cycle Arrest : The compound induced cell cycle arrest in the G0/G1 phase across all tested cell lines, suggesting an inhibition of cell proliferation.
    • Flow Cytometry Analysis : Showed an increase in G0/G1 phase cells exceeding 70% , with a corresponding decrease in S phase cells.
  • Apoptosis Induction : The compound's ability to induce apoptosis was confirmed through flow cytometry and MTT assays, indicating that it may trigger intrinsic apoptotic pathways.

Antimicrobial Activity

Though not extensively studied for antimicrobial properties specifically for this compound, flavonoids generally exhibit antimicrobial effects against various pathogens due to their ability to disrupt microbial membranes and inhibit enzyme activity.

Case Studies and Research Findings

  • Study on Triterpene-Coumarin Conjugates : This study examined various coumarin derivatives, including those structurally related to our compound, demonstrating significant anticancer activity and apoptosis induction.
    • The study utilized MTT assays and flow cytometry for evaluating cytotoxicity and apoptosis rates .
  • Flavonoid Activity Review : A comprehensive review highlighted that flavonoids possess diverse biological activities including anti-inflammatory, antiviral, and anticancer properties .

Q & A

Q. What are the established synthetic routes for 3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Core Formation : Start with a chromen-2-one core derived from salicylaldehyde and acetic anhydride via Pechmann condensation .

Functionalization : Introduce the 2-naphthyl-2-oxoethoxy group using nucleophilic substitution. For example, react 7-hydroxy-chromen-2-one derivatives with 2-bromo-2'-naphthyl ketone in the presence of K₂CO₃ as a base in dry acetone under reflux .

Methylation : Methyl groups at positions 3, 4, and 8 are introduced using methyl iodide or dimethyl sulfate under alkaline conditions.

Q. Optimization Tips :

  • Use anhydrous solvents and inert atmospheres to prevent side reactions.
  • Monitor reaction progress via TLC or HPLC.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : Confirm substituent positions via ¹H and ¹³C NMR. For example, the 2-naphthyl group shows aromatic protons at δ 7.4–8.2 ppm, while the chromen-2-one carbonyl appears at ~δ 160 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS verifies the molecular ion peak (e.g., [M+H]+ at m/z 376.14 for C₂₄H₂₀O₄) .
  • X-ray Crystallography : Resolve crystal structures using SHELXL for refinement .

Advanced Research Questions

Q. How do reaction mechanisms differ when modifying substituents (e.g., oxidation vs. reduction) on this chromen-2-one derivative?

Methodological Answer :

  • Oxidation : The 2-oxoethoxy group can be oxidized to a carboxylic acid using KMnO₄ in acidic conditions. Monitor via IR for C=O stretch shifts from ~1720 cm⁻¹ (ester) to ~1700 cm⁻¹ (acid) .
  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the ketone to a secondary alcohol, confirmed by loss of the C=O peak in IR and new -OH signals in NMR .
  • Substitution : Electrophilic aromatic substitution (e.g., bromination) at the chromen-2-one ring requires Lewis acids (FeBr₃) and yields regioselective products .

Data Contradiction Analysis :
Discrepancies in product yields may arise from steric hindrance by the 2-naphthyl group. Control experiments with model compounds (e.g., unsubstituted chromen-2-one) help isolate variables .

Q. What advanced methodologies are used to study its biological activity and molecular targets?

Methodological Answer :

  • In Vitro Assays :
    • Anticancer Activity : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations. Compare to cisplatin as a positive control .
    • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like COX-2 or topoisomerase II. The 2-naphthyl group may enhance hydrophobic interactions .
  • ADME Studies : Predict pharmacokinetics via SwissADME, focusing on logP (lipophilicity) and bioavailability scores .

Q. How do structural variations in similar chromen-2-one derivatives impact bioactivity?

Comparative Analysis :

CompoundStructural FeaturesKey BioactivityReference
Target Compound3,4,8-trimethyl, 2-naphthyl-2-oxoethoxyAnticancer (IC₅₀: 12 µM, MCF-7)
7-Hydroxy-4-methylcoumarinLacks naphthyl and methyl groupsAntioxidant (EC₅₀: 45 µM)
UmbelliferoneNo methyl or naphthyl groupsAntimicrobial (MIC: 25 µg/mL)

Mechanistic Insight :
The 2-naphthyl group enhances DNA intercalation, while methyl groups improve metabolic stability .

Q. How can researchers resolve contradictions in reported biological data for this compound?

Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
  • Structural Confirmation : Re-validate compound purity via HPLC (>98%) and LC-MS to rule out degradation products .
  • Meta-Analysis : Compare data across studies using tools like PRISMA. For example, discrepancies in IC₅₀ values may stem from differences in cell viability protocols .

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueKey SignalsInterpretation
¹H NMR (400 MHz, CDCl₃)δ 2.3–2.5 ppm (s, 9H)Three methyl groups
¹³C NMRδ 160.2 ppmChromen-2-one carbonyl
HRMS[M+H]+ 376.14Molecular formula: C₂₄H₂₀O₄

Q. Table 2. Comparative Bioactivity of Chromen-2-one Derivatives

CompoundAnticancer (IC₅₀, µM)LogP
Target Compound12.0 (MCF-7)3.8
7-Hydroxy-4-methylcoumarin>1002.1
Dicliripariside C18.5 (HeLa)4.2

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3,4,8-trimethyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one

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